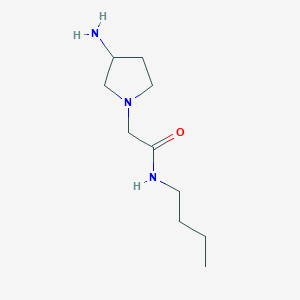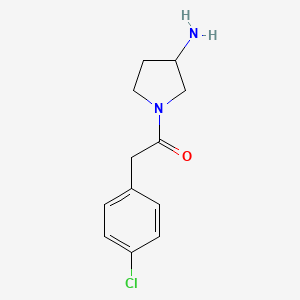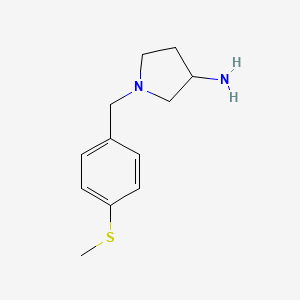![molecular formula C13H20N2 B1468140 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine CAS No. 1247475-05-3](/img/structure/B1468140.png)
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine
Vue d'ensemble
Description
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine, also known as EPH or N-Ethylhexedrone, is a synthetic stimulant drug known for its psychoactive properties. It belongs to the family of pyrrolidines, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine is C13H20N2, and it has a molecular weight of 204.31 g/mol. The structure is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine are not detailed in the literature, pyrrolidine compounds in general are known for their versatility in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Antibiotics and Pharmacological Agents : A practical, efficient, and stereoselective process for the preparation of key intermediates in antibiotic development showcases the importance of pyrrolidine derivatives in synthesizing biologically active compounds (Fleck et al., 2003).
Pyrrolidine Derivatives in Organic Synthesis : Pyrrolidines, as fundamental structures in many important biological molecules, are synthesized through condensation of amines with carbonyl-containing compounds, highlighting their versatility in creating various derivatives with potential applications in solvents, dyes, and more (Anderson & Liu, 2000).
DNA Complexation and Transfection : Phosphorus dendrimers with pyrrolidine terminal groups show low cytotoxicity and efficient DNA complexation, suggesting their use in gene delivery and transfection experiments (Padié et al., 2009).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : Studies on compounds structurally related to pyrrolidines have demonstrated significant pharmacological activity, indicating the potential for the treatment of depression and addiction disorders through selective kappa-opioid receptor antagonism (Grimwood et al., 2011).
Material Science and Catalysis
- Ceria-Supported Nanogold Catalysis : The oxidative transformation of cyclic amines to lactams, essential chemical feedstocks, is efficiently catalyzed by CeO2-supported gold nanoparticles. This method showcases the role of cyclic amines in synthesizing key lactam structures used in various industrial applications (Dairo et al., 2016).
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h3-6,13H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDWDHCZXGSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)



![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)


![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)